molecular formula C18H17FN2OS B2839688 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851806-71-8

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2839688
CAS No.: 851806-71-8
M. Wt: 328.41
InChI Key: DLWPZBFYRJTLFY-UHFFFAOYSA-N
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Description

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Activities

  • Hindered Phenolic Aminothiazoles : These compounds, incorporating aminothiazole and hindered phenolic moieties, have been synthesized and evaluated for their inhibitory activities against carbohydrate-hydrolyzing enzymes, showing potential as α-glucosidase and α-amylase inhibitors. Their antioxidant activities were also investigated, with certain derivatives exhibiting notable efficacy in radical scavenging and reducing assays, suggesting their utility in managing oxidative stress-related conditions (Satheesh et al., 2017).

  • Microwave-Assisted Synthesis for Heterocyclic Compounds : A regioselective synthesis approach for benzamide derivatives through microwave-assisted Fries rearrangement has been developed, highlighting an efficient route to obtain heterocyclic compounds with potential applications in medicinal chemistry and drug development (Moreno-Fuquen et al., 2019).

  • Thieno[2,3-b]-Thiophene Derivatives : The synthesis of new derivatives incorporating a thieno[2,3-b]thiophene moiety, achieved through versatile and accessible methods, showcases the potential of these compounds in various scientific research applications, including material science and pharmaceuticals (Mabkhot et al., 2010).

Potential Therapeutic Applications

  • Antimicrobial and Antitumoral Activities : Synthesis and structural exploration of compounds such as 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have demonstrated significant inhibition against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tang & Fu, 2018).

  • Anticonvulsant Agents : The development of imidazole derivatives as sodium channel blockers and anticonvulsant agents highlights the therapeutic potential of these compounds in treating neurological disorders. The design and synthesis of these derivatives aim to provide novel treatments for epilepsy and related conditions (Malik & Khan, 2014).

Material Science Applications

  • Photostability and Spectroscopic Properties Enhancement : The fluorination of fluorophores, including the synthesis of fluorinated benzophenones and related compounds, can significantly improve their photostability and spectroscopic properties. This has implications for their use in material science, particularly in developing advanced fluorescent materials (Woydziak et al., 2012).

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPZBFYRJTLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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